![molecular formula C7H9F2NO B2498869 N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide CAS No. 2223109-08-6](/img/structure/B2498869.png)
N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropyl ring substituted with a difluoromethyl group and an amide functional group attached to a prop-2-enamide moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide typically involves the difluoromethylation of cyclopropyl intermediates. One common method includes the use of difluorocarbene reagents, which react with cyclopropyl precursors under specific conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with modified functional groups .
Aplicaciones Científicas De Investigación
N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated cyclopropyl derivatives and amide-containing molecules. Examples include:
- N-[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]prop-2-enamide
- N-[(1S,2S)-2-(Chloromethyl)cyclopropyl]prop-2-enamide
Uniqueness
N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c1-2-6(11)10-5-3-4(5)7(8)9/h2,4-5,7H,1,3H2,(H,10,11)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULNHMIFWCIRN-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1C[C@@H]1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
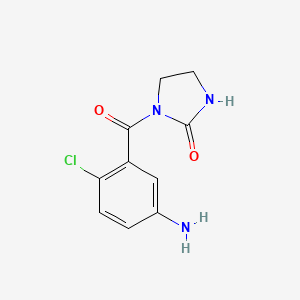
![6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2498787.png)

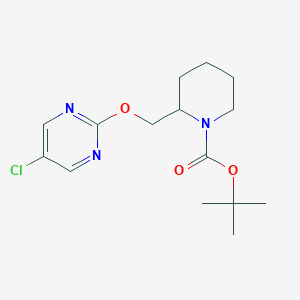
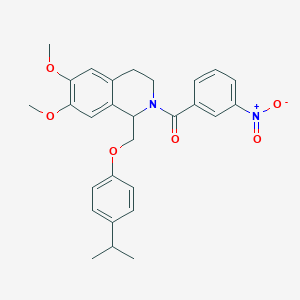
![3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2498795.png)
![2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2498796.png)
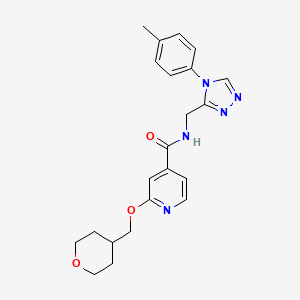


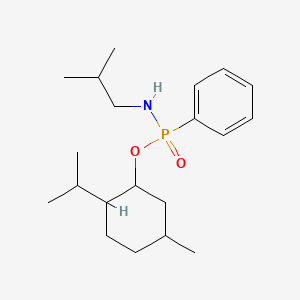
methanone](/img/structure/B2498805.png)


